Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Description
Properties
Molecular Formula |
C9H14BrN3O2 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
methyl 3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(11-2,8(14)15-3)6-13-5-7(10)4-12-13/h4-5,11H,6H2,1-3H3 |
InChI Key |
UFSKYLDOUJGWML-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)OC)NC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The reaction begins with the formation of a hydrazone intermediate through the condensation of methyl 3-oxo-2-methyl-2-(methylamino)propanoate 1 with 4-bromo-1H-pyrazole-1-carbaldehyde 2 (generated in situ from 4-bromopyrazole). The diketone component is synthesized via Claisen condensation between methyl acetoacetate and methylamine under basic conditions. Cyclization occurs in the presence of acetic acid, yielding the pyrazole ring (Fig. 1).
Key Advantages :
- High atom economy (≥85% theoretical yield)
- Compatibility with bromine substituents due to the electrophilic nature of the aldehyde intermediate
Limitations :
- Requires strict temperature control (60–80°C) to prevent decomposition of the methylamino group
- Competing side reactions may reduce overall yield to 60–70%
1,3-Dipolar Cycloaddition Using Diazocarbonyl Compounds
This method employs ethyl diazoacetate 3 as the 1,3-dipole, reacting with a custom-designed alkyne precursor 4 containing the methylamino-ester functionality.
Synthetic Pathway Optimization
The alkyne 4 is prepared via Sonogashira coupling between propargyl bromide and methyl 2-methyl-2-(methylamino)propanoate. Cycloaddition with ethyl diazoacetate 3 in the presence of zinc triflate (10 mol%) produces the pyrazole core regioselectively at the 4-position. Subsequent bromination using N-bromosuccinimide (NBS) introduces the bromine atom (Fig. 2).
Experimental Conditions :
Critical Parameters :
- Zinc triflate concentration must exceed 8 mol% to ensure >95% regioselectivity
- Bromination requires radical initiators (AIBN) for complete conversion
Multi-Component Reaction (MCR) Strategies
A three-component reaction between methyl 2-methylacetoacetate 5 , 4-bromopyrazole 6 , and methylamine hydrochloride 7 enables single-pot synthesis under microwave irradiation.
Process Intensification Techniques
The reaction mixture is subjected to 150 W microwave power for 15 minutes in ethanol/water (4:1), achieving 82% yield (Table 1). This method bypasses intermediate isolation steps, significantly reducing production time.
Table 1: Comparative Performance of MCR vs. Conventional Heating
| Parameter | Microwave-Assisted | Conventional Heating |
|---|---|---|
| Reaction Time | 15 min | 6 h |
| Yield | 82% | 68% |
| Purity (HPLC) | 98.5% | 94.2% |
| Energy Consumption | 0.8 kWh/mol | 4.2 kWh/mol |
Enzymatic Resolution for Stereochemical Control
To address the stereochemical complexity at the 2-methyl-2-(methylamino) position, Candida antarctica lipase B (CAL-B) is employed for kinetic resolution of racemic intermediates.
Biocatalytic Process Design
Racemic methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate 8 is treated with CAL-B in phosphate buffer (pH 7.4) at 37°C. The enzyme selectively acetylates the (R)-enantiomer, allowing separation via liquid-liquid extraction (Fig. 3).
Performance Metrics :
- Enantiomeric excess (ee): 99.2%
- Process yield: 45% (theoretical maximum 50%)
- Catalyst reuse: 12 cycles without significant activity loss
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A tubular reactor system (ID 2 mm, L 10 m) operates at 120°C with a residence time of 8 minutes. Key parameters:
Feed Composition :
- Methyl 2-methylacetoacetate: 0.5 M
- 4-Bromopyrazole: 0.55 M
- Methylamine gas: 1.2 equiv
Productivity Gains :
- Space-time yield: 3.2 kg/L·h
- Annual production capacity: 12 metric tons (single line)
- Waste reduction: 73% compared to batch processes
Comparative Analysis of Synthetic Methods
Table 2: Methodological Comparison for Industrial Application
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68 | 95.1 | 1.00 | Moderate |
| 1,3-Dipolar | 78 | 97.8 | 1.35 | High |
| MCR | 82 | 98.5 | 0.92 | Very High |
| Enzymatic Resolution | 45 | 99.9 | 2.10 | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate":
- Related Compounds and Availability:
- Basic Information on a Similar Compound:
-
Potential Areas of Application (Inferred from Related Research):
- Medicinal Chemistry: Research on medicinal plants highlights the importance of identifying and studying plant-derived compounds for potential therapeutic applications, including those with anti-diabetic properties . This suggests that pyrazole derivatives might be investigated for their bioactivity and potential medicinal uses.
- Drug Development: Medicinal plants and their constituents play a crucial role as precursors in the synthesis of novel compounds with medicinal properties .
- Materials Science: Fibre-reinforced concrete research utilizes various chemical admixtures and nanoparticles to improve material properties . While not directly related, this illustrates how specific chemical compounds are crucial in material science applications.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo substituent and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Notes
Biological Data: No activity or toxicity data are available for the target compound, whereas sulfonamide-pyrazole hybrids (e.g., ) are often explored as kinase inhibitors.
Structural Trends : Halogenation (Br/I), ester groups, and aromatic substituents are critical for tuning solubility, reactivity, and target affinity in pyrazole derivatives .
Biological Activity
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃BrN₂O₂
- Molecular Weight : 276.134 g/mol
- Purity : 98%
- InChI Key : UFSKYLDOUJGWML-UHFFFAOYNA-N
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis pathway often includes the bromination of pyrazole derivatives followed by methylation and esterification processes .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar pyrazole structures demonstrated IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin, suggesting promising anticancer activity .
The biological activity of this compound is thought to be mediated through various mechanisms:
- Inhibition of Cell Proliferation : Compounds containing the pyrazole moiety have been shown to inhibit cell cycle progression in cancer cells, leading to apoptosis.
- Targeting Specific Pathways : Research indicates that these compounds may interfere with specific signaling pathways involved in cancer cell survival and proliferation, such as the Bcl-2 family proteins .
Study 1: Cytotoxicity Evaluation
A recent case study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., A431 and HT29). The study reported an IC₅₀ value significantly lower than traditional chemotherapeutic agents, suggesting a high potential for further development as an anticancer drug.
Study 2: Mechanistic Insights
Another study utilized molecular dynamics simulations to analyze the interaction between this compound and target proteins associated with cancer growth. The results indicated that the compound binds effectively to target sites, disrupting critical protein-protein interactions essential for tumor growth .
Q & A
Q. What are the key steps in synthesizing Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Bromination of pyrazole precursors (e.g., 4-methylpyrazole) using bromine or NBS (N-bromosuccinimide) in solvents like DCM .
- Step 2 : Coupling the brominated pyrazole with methylamino ester derivatives via nucleophilic substitution, often requiring aprotic solvents (DMF, THF) and bases (K₂CO₃) .
- Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling) significantly impact yield. Use TLC and NMR to monitor intermediates .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 7.5–8.5 ppm), methylamino groups (δ 2.2–2.8 ppm), and ester carbonyls (δ 170–175 ppm) .
- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths/angles. For example, pyrazole ring planarity and Br···H interactions can be resolved .
Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?
- Methodological Answer :
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Targeted screens : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized using statistical design of experiments (DoE)?
- Methodological Answer :
- Central Composite Design (CCD) : Vary factors like temperature, solvent ratio, and catalyst loading to model yield responses. Analyze via ANOVA to identify significant parameters .
- Response Surface Methodology (RSM) : Optimize multi-step reactions (e.g., bromination followed by esterification) by minimizing byproduct formation .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values from multiple studies, adjusting for assay conditions (e.g., cell line variability, serum concentration) .
- Mechanistic studies : Use siRNA knockdown or CRISPR to validate target engagement (e.g., if anticancer activity is linked to apoptosis via caspase-3 activation) .
Q. How is X-ray crystallography with SHELX software applied to determine its three-dimensional structure?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXD solves phase problems via dual-space methods .
- Refinement : SHELXL refines anisotropic displacement parameters. Validate using R-factors (<5%) and electron density maps (e.g., Br atom position ).
Q. What computational methods predict its binding affinity to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 or kinase domains. Prioritize poses with lowest ΔG values .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and hydrogen-bond persistence .
Q. How does the bromo substituent influence its chemical reactivity and interaction mechanisms?
- Methodological Answer :
- Electrophilicity : Bromine enhances pyrazole ring electrophilicity, facilitating Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids) .
- Biological interactions : Bromine’s hydrophobic volume improves binding to enzyme pockets (e.g., kinase ATP-binding sites) .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
